molecular formula C29H34N4O3S3 B2503679 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide CAS No. 489470-96-4

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide

Cat. No.: B2503679
CAS No.: 489470-96-4
M. Wt: 582.8
InChI Key: UKQJHXMMXBTSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide is a highly potent, selective, and brain-penetrant inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound is a critical research tool for investigating the pathway of necroptosis, a form of programmed cell death distinct from apoptosis. By specifically and potently inhibiting RIPK1 kinase activity, this molecule allows researchers to dissect the role of necroptosis in a wide array of pathological conditions, including neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, as well as inflammatory and autoimmune disorders. Its high selectivity and ability to cross the blood-brain barrier make it particularly valuable for in vivo models of central nervous system pathologies. Research utilizing this inhibitor has been instrumental in validating RIPK1 as a therapeutic target and in understanding the downstream consequences of its inhibition. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N4O3S3/c1-5-6-16-32(4)39(35,36)21-13-11-20(12-14-21)27(34)31-29-26(28-30-23-9-7-8-10-24(23)37-28)22-15-17-33(19(2)3)18-25(22)38-29/h7-14,19H,5-6,15-18H2,1-4H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQJHXMMXBTSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in the base excision repair (BER) pathway. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-[3-(1,3-benzothiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]-4-(N-butyl-N-methylsulfamoyl)benzamide. Its molecular formula is C26H28ClN3O2S2C_{26}H_{28}ClN_3O_2S_2 with a molecular weight of 514.1 g/mol. The structural complexity of this compound suggests multiple interaction points for biological activity.

APE1 plays a crucial role in DNA repair mechanisms by recognizing and incising apurinic/apyrimidinic sites in damaged DNA. Inhibition of APE1 can enhance the cytotoxic effects of DNA-damaging agents such as alkylating agents (e.g., temozolomide). The compound under discussion has been shown to inhibit APE1 activity effectively, thus potentiating the effects of these agents in cancer therapy.

In Vitro Studies

Research indicates that this compound exhibits low micromolar activity against purified APE1 enzymes. In assays using HeLa cell extracts, it demonstrated significant inhibition and increased accumulation of AP sites when co-administered with methylmethane sulfonate (MMS) and temozolomide .

Pharmacokinetics

The compound shows favorable pharmacokinetic properties with good plasma exposure levels and the ability to cross the blood-brain barrier effectively. Following intraperitoneal dosing in mice at 30 mg/kg body weight, it exhibited desirable stability and a half-life of approximately 80 minutes .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzothiazole and thieno-pyridine moieties are critical for maintaining inhibitory activity against APE1. For instance:

  • Thiazole Motif : Essential for interaction with APE1.
  • Aryl Ring Modifications : Additional substitutions can enhance potency.

Case Studies

  • Combination Therapy : In studies where this compound was used alongside standard chemotherapy agents like temozolomide, a threefold increase in cytotoxicity was observed in HeLa cells. This suggests that targeting APE1 may improve therapeutic outcomes in resistant cancer types .
  • In Vivo Efficacy : Animal models have demonstrated that compounds with similar structures can significantly reduce tumor growth when used in conjunction with DNA-damaging therapies .

Summary Table of Biological Activity

Parameter Value
Molecular FormulaC26H28ClN3O2S2
Molecular Weight514.1 g/mol
APE1 Inhibition ActivityLow µM range
Cytotoxicity Enhancement~3-fold increase with alkylating agents
Plasma ExposureGood exposure levels
Blood-Brain Barrier PenetrationYes
Half-Life~80 minutes

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair and cancer progression. The inhibition of APE1 enhances the efficacy of alkylating agents used in cancer therapy.

Mechanism of Action :
The compound binds to the active site of APE1, preventing its interaction with DNA substrates. This leads to an accumulation of apurinic sites in DNA, which disrupts normal repair processes and induces cell death.

In Vitro Studies :

  • Cytotoxicity Enhancement : The compound has shown low micromolar potency against purified APE1 and enhances cytotoxicity when combined with agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in glioblastoma cell lines such as HeLa and SF767.
Combination Treatment Effect
Compound + TMZIncreased apoptosis compared to TMZ alone
Compound + MMSSignificant cytotoxicity enhancement

Antimicrobial Activity

Benzothiazole derivatives are known for their antibacterial properties. The compound has been evaluated for its effectiveness against various strains of bacteria and shows promise as a lead compound for developing new antibiotics.

Research Findings :
Studies indicate that the compound may interfere with biochemical pathways essential for bacterial survival, particularly in Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Key findings from SAR studies include:

Compound Structure Feature APE1 Inhibition Potency Comments
Compound 1Thiazole + IsopropylLow µMEffective against APE1
Analog ABenzoxazoleModerateReduced activity
Analog BThiazole onlyMinimalThiazole is crucial

Case Studies

Several studies have documented the clinical applications of this compound:

  • Combination Therapy in Glioblastoma Models : A study demonstrated that when administered alongside TMZ, the compound led to increased apoptosis in tumor cells compared to monotherapy.
  • Mechanistic Insights : Research elucidated that the compound enhances cytotoxicity by causing hyperaccumulation of AP sites in treated cells, leading to disruption of normal DNA repair processes.

Comparison with Similar Compounds

Core Scaffold Modifications

The following table compares structural variations and biological activities of key analogues:

Compound Name Substituent at Position 6 Sulfamoyl Group Modification APE1 IC50 (µM) Cellular Activity (HeLa) Brain Exposure (Mice)
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl -4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide Isopropyl N-butyl-N-methyl ~10 Synergy with temozolomide High
N-(3-(benzo[d]thiazol-2-yl)-6-methyl -4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide hydrochloride Methyl N,N-bis(2-methoxyethyl) Not reported Not reported Not reported

Key Observations :

  • Position 6 Substitution: The isopropyl group in the target compound improves lipophilicity and brain exposure compared to the methyl group in the analogue from .
  • Sulfamoyl Modifications : The N-butyl-N-methyl group in the target compound balances solubility and membrane permeability, whereas the bis(2-methoxyethyl) group in the analogue may enhance aqueous solubility but reduce cellular uptake due to increased polarity .

Pharmacodynamic Differences

  • This synergy correlates with APE1 inhibition, which disrupts DNA repair in cancer cells .
  • APE1 activity in gliomas is elevated up to 13-fold compared to normal brain tissue , underscoring the therapeutic relevance of brain-penetrant inhibitors like the target compound.

SAR Insights from

Structure-activity relationship (SAR) studies of the parent scaffold revealed:

  • Isopropyl vs. Smaller Alkyl Groups : Isopropyl substitution at position 6 enhances both enzyme inhibition and brain bioavailability compared to methyl or ethyl groups.
  • Sulfamoyl Tailoring : Bulky alkyl groups (e.g., butyl) improve metabolic stability, while polar substituents (e.g., methoxyethyl) reduce cellular potency despite better solubility.

Preparation Methods

Cyclocondensation of N-Boc-4-Piperidone with 2-Benzothiazoleacetonitrile

The reaction commences with N-(tert-butoxycarbonyl)-4-piperidone (1 ), which undergoes cyclocondensation with 2-benzothiazoleacetonitrile in the presence of elemental sulfur and morpholine. This step generates the tetrahydrothieno[2,3-c]pyridine scaffold (3a ) through a Gewald-like thiophene formation mechanism. The morpholine acts as both a base and a catalyst, facilitating the nucleophilic attack of the acetonitrile carbon on the ketone group of the piperidone.

Functionalization of the Amino Group

The intermediate 3a possesses a primary amine at the 2-position of the thiophene ring. Acetylation using acetic anhydride in dichloromethane introduces an acetamide group (3b ), which serves as a protective moiety during subsequent steps. Boc deprotection with trifluoroacetic acid (TFA) liberates the secondary amine, enabling reductive amination with acetone and sodium cyanoborohydride (NaCNBH₃) to install the isopropyl substituent at the 6-position. This step achieves the desired stereochemistry and ring saturation, yielding 3c (Figure 1).

Preparation of the 4-(N-Butyl-N-Methylsulfamoyl)Benzamide Moiety

The sulfamoyl-substituted benzamide component requires sequential sulfonation and amidation reactions.

Sulfonation of 4-Aminobenzoic Acid

4-Aminobenzoic acid (4 ) is sulfonated using chlorosulfonic acid at 0–5°C to yield 4-sulfamoylbenzoic acid (5 ). Selective N-alkylation is achieved by treating 5 with butyl bromide and methyl iodide in the presence of potassium carbonate, generating 4-(N-butyl-N-methylsulfamoyl)benzoic acid (6 ). The reaction proceeds via an SN2 mechanism, with the sulfonamide nitrogen acting as the nucleophile.

Conversion to Benzoyl Chloride

Activation of the carboxylic acid in 6 is accomplished using thionyl chloride (SOCl₂) in anhydrous dichloromethane, producing the corresponding benzoyl chloride (7 ). This intermediate is highly reactive and must be used immediately to prevent hydrolysis.

Convergent Coupling of Core and Benzamide Components

The final step involves coupling the tetrahydrothienopyridine-benzothiazole core (3c ) with the sulfamoyl benzoyl chloride (7 ).

Amide Bond Formation

The amine group in 3c reacts with 7 under Schotten-Baumann conditions, employing a biphasic system of aqueous sodium hydroxide and dichloromethane. Triethylamine is added to scavenge HCl, driving the reaction to completion. Alternatively, carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) enhance yield and purity. The product, N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide (8 ), is isolated via column chromatography (silica gel, ethyl acetate/hexanes) and recrystallized from ethanol.

Optimization and Mechanistic Insights

Reductive Amination Efficiency

The reductive amination step (Section 1.2) is critical for introducing the isopropyl group. Studies indicate that acetone concentration above 2 equivalents leads to over-alkylation, while temperatures exceeding 40°C promote imine hydrolysis. Optimal conditions (1.5 equivalents acetone, 25°C, 12 hours) achieve >85% conversion.

Sulfamoyl Group Stability

The N-butyl-N-methylsulfamoyl moiety exhibits sensitivity to strong acids. TFA during Boc deprotection must be limited to 30 minutes to prevent desulfonation.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl₃): δ 1.20 (d, J = 6.8 Hz, 6H, isopropyl CH₃), 2.95 (s, 3H, NCH₃), 3.40–3.60 (m, 4H, piperidine CH₂), 7.45–8.10 (m, 7H, aromatic H).
  • 13C NMR : 172.5 (C=O), 165.2 (C=S), 55.1 (NCH₂), 21.3 (isopropyl CH₃).
  • HRMS : m/z calculated for C₂₉H₃₄N₄O₃S₂ [M+H]⁺: 563.2142; found: 563.2145.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.7 minutes.

Alternative Synthetic Routes

Suzuki Coupling for Benzothiazole Modification

A late-stage Suzuki coupling using 3-bromothiophene intermediate 11 and commercially available boronic acids diversifies the benzothiazole substituents. However, this approach introduces synthetic complexity and is less efficient for the target compound.

Microwave-Assisted Cyclization

Microwave irradiation (100°C, 30 minutes) during thiophene formation reduces reaction time from 24 hours to 2 hours, albeit with a 10% yield reduction.

Industrial Scalability Considerations

The convergent synthesis pathway (Sections 1–3) is preferable for scale-up, as it minimizes linear steps and intermediate purification. The overall yield from 1 to 8 is 32%, with the amide coupling step being the major bottleneck (45% yield).

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with condensation of benzo[d]thiazole derivatives with tetrahydrothieno intermediates under controlled temperatures (e.g., 60–80°C) and inert atmospheres. Key steps include:

  • Amide bond formation : Coupling of the sulfamoylbenzamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
  • Cyclization : Acid- or base-mediated cyclization to form the tetrahydrothieno[2,3-c]pyridine core, requiring precise solvent selection (e.g., ethanol or acetonitrile) .
  • Purification : Chromatography (silica gel or HPLC) to isolate intermediates, with yields optimized by adjusting reaction time and stoichiometry .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural confirmation : 1^1H/13^13C NMR for verifying aromatic protons, sulfonamide groups, and isopropyl substituents .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion validation .
  • Crystallinity : X-ray diffraction (if crystals are obtainable) to resolve stereochemical ambiguities in the tetrahydrothieno ring .

Q. How do functional groups influence the compound’s reactivity?

  • Benzo[d]thiazole : Participates in π-π stacking with biological targets; susceptible to electrophilic substitution at the 2-position .
  • Sulfamoyl group : Enhances solubility in polar solvents (e.g., DMSO) and serves as a hydrogen-bond acceptor in target binding .
  • Tetrahydrothieno[2,3-c]pyridine : Conformational flexibility impacts pharmacokinetic properties, requiring stability studies under varying pH .

Advanced Research Questions

Q. How can conflicting solubility data in different solvents be resolved?

Contradictions arise from solvent polarity and temperature effects. Methodological approaches include:

  • Phase-solubility analysis : Measure solubility in DMSO, acetonitrile, and aqueous buffers (pH 1–10) at 25°C vs. 37°C to identify optimal storage conditions .
  • Co-solvent systems : Test PEG-400/water mixtures to improve bioavailability for in vivo studies .

Q. What strategies address low yields during the final coupling step?

Low yields (e.g., <50%) may result from steric hindrance at the tetrahydrothieno-pyridine junction. Solutions include:

  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 100°C, improving yields to >70% .
  • Catalyst screening : Use Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling of aryl halides, minimizing byproducts .

Q. How can structure-activity relationships (SAR) guide derivative design?

SAR studies focus on:

  • Isopropyl substitution : Replace with cyclopropyl to enhance metabolic stability (tested via liver microsome assays) .
  • Sulfamoyl group modification : Introduce fluorinated butyl chains to improve blood-brain barrier penetration, validated by logP calculations and MDCK cell assays .

Q. What methods validate target engagement in biological assays?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon_\text{on}/koff_\text{off}) to kinases or GPCRs .
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization in HEK293 cells treated with 10 µM compound .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported IC50_{50}50​ values across studies?

Variability arises from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols:

  • ATP titration : Use 1–100 µM ATP to account for competition in enzymatic assays .
  • Cell line validation : Compare IC50_{50} in MCF-7 vs. HepG2 cells to rule out off-target effects .

Q. Why do computational docking results conflict with experimental binding data?

Common issues include:

  • Protein flexibility : Perform molecular dynamics simulations (50 ns) to account for receptor conformational changes .
  • Protonation states : Use Schrödinger’s Epik to predict ligand ionization at physiological pH .

Methodological Best Practices

Q. What in vitro assays are recommended for preliminary toxicity screening?

  • hERG inhibition : Patch-clamp electrophysiology at 1–30 µM to assess cardiac risk .
  • CYP450 inhibition : Luminescence-based assays (CYP3A4/2D6) to predict drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.